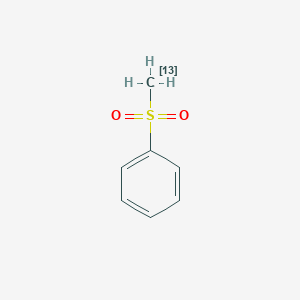

Methyl-13C phenyl sulfone

Description

Significance of Sulfone Functional Groups in Chemical Sciences

The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, imparts unique chemical properties to a molecule. rsc.org These properties make sulfones valuable in a wide array of chemical applications.

Sulfones are versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the sulfonyl group acidifies the protons on the α-carbon, facilitating the formation of carbanions which can then react with various electrophiles to form new carbon-carbon bonds. researchgate.net This reactivity is fundamental to several named reactions, including the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are converted into alkenes. rsc.org

Furthermore, the sulfonyl group can act as a leaving group in certain reactions and can direct the regioselectivity of reactions on adjacent parts of the molecule. nih.govnih.gov Mechanistic studies have explored the role of sulfones in various transformations, including alkylation reactions and transition-metal-catalyzed processes. researchgate.netdoi.org The stability of the sulfone group also allows it to be carried through multi-step syntheses, acting as a "chemical chameleon" that can be modified at a later stage. nih.gov

In medicinal chemistry and materials science, understanding the relationship between a molecule's structure and its activity (Structure-Activity Relationship, SAR) is crucial. The sulfone group is a key structural motif in many biologically active compounds and functional materials. researchgate.netresearchgate.net It can act as a hydrogen bond acceptor and its rigid geometry can help to lock a molecule into a specific conformation, which is often critical for its interaction with a biological target. researchgate.net

SAR studies often involve the synthesis of a series of analogues where the sulfone moiety is modified or its position is varied to probe its effect on biological activity or material properties. For instance, studies on a series of sulfa drugs have utilized quantitative structure-activity relationships (QSAR) to develop pharmacophoric models for their inhibitory action against enzymes. doi.org Similarly, the investigation of tricyclic sulfones as γ-secretase inhibitors has involved extensive SAR studies to optimize their potency. guidechem.com

Principles and Advantages of Carbon-13 Isotopic Labeling

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. While its natural abundance is only about 1.1%, compounds can be synthesized with specific carbon atoms enriched with ¹³C. acs.org This selective enrichment provides a powerful handle for various analytical techniques.

A notable synthesis of Methyl-¹³C phenyl sulfone involves a two-step process. First, a large-scale, one-pot procedure converts commercially available [¹³C]methanol to [¹³C]methyl phenyl sulfide (B99878). This is followed by an efficient oxidation of the resulting [¹³C]methyl phenyl sulfide to yield [¹³C]methyl phenyl sulfone. acs.org

One of the primary applications of ¹³C labeling is to trace the fate of specific atoms or molecular fragments through a chemical reaction or a metabolic pathway. cas.cn By incorporating a ¹³C label at a specific position in a reactant, chemists can determine which carbon atoms in the product originated from that position. This provides unambiguous evidence for proposed reaction mechanisms. For example, ¹³C-labeling has been instrumental in elucidating complex metabolic pathways by tracking the flow of carbon atoms through a series of enzymatic reactions. acs.org In the context of Methyl-¹³C phenyl sulfone, the ¹³C-labeled methyl group can be used as a tracer to follow the methyl group's transfer or rearrangement in various chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. While ¹H NMR is highly informative, ¹³C NMR provides direct information about the carbon skeleton of a molecule. A significant advantage of ¹³C NMR is the large chemical shift range (about 200 ppm) compared to ¹H NMR (about 10 ppm), which results in less signal overlap and clearer spectra. rsc.org

The low natural abundance of ¹³C means that standard ¹³C NMR spectra have a low signal-to-noise ratio. However, when a compound is enriched with ¹³C at a specific position, the signal for that carbon atom becomes dramatically enhanced. nih.gov For Methyl-¹³C phenyl sulfone, the signal corresponding to the labeled methyl carbon would be significantly more intense than the other carbon signals, allowing for easy identification and the study of its interactions and environment. The presence of the ¹³C label also allows for the measurement of ¹³C-¹H and ¹³C-¹³C coupling constants, which provide valuable structural information.

Below is a table of typical ¹³C NMR chemical shifts for the unlabeled methyl phenyl sulfone in a common deuterated solvent. The introduction of a ¹³C isotope at the methyl position would primarily enhance the intensity of the methyl carbon signal.

| Carbon Atom | Chemical Shift (δ) in ppm (CDCl₃) |

| Methyl (CH₃) | ~44.4 |

| C1 (ipso-carbon) | ~140.4 |

| C2, C6 (ortho-carbons) | ~127.2 |

| C3, C5 (meta-carbons) | ~129.3 |

| C4 (para-carbon) | ~133.6 |

| Data sourced from spectral databases for the unlabeled compound and may vary slightly based on experimental conditions. |

The ability to track specific atoms and the enhanced NMR signals make ¹³C-labeled compounds invaluable for detailed mechanistic investigations. Kinetic Isotope Effects (KIEs), which are changes in the rate of a reaction upon isotopic substitution, can be precisely measured using ¹³C-labeled compounds. Measuring the KIE at the labeled methyl carbon of Methyl-¹³C phenyl sulfone during a reaction would provide insight into whether the bond to this carbon is being broken or formed in the rate-determining step of the reaction. This information is crucial for distinguishing between different possible reaction mechanisms.

Furthermore, the enhanced NMR signal of the ¹³C-labeled methyl group allows for the detection of transient intermediates that might be present in low concentrations, providing a more complete picture of the reaction pathway.

Overview of Methyl Phenyl Sulfone as a Model Compound

Methyl phenyl sulfone serves as a fundamental model compound in organic chemistry for studying the properties and reactions of the sulfone group. chemimpex.comresearchgate.net It is a white crystalline solid at room temperature. guidechem.comsigmaaldrich.com The compound is a versatile building block and intermediate in the synthesis of more complex molecules. chemimpex.comchemicalbook.com

The structure of methyl phenyl sulfone consists of a phenyl group (C₆H₅) and a methyl group (CH₃) attached to a central sulfonyl group (SO₂). guidechem.com This arrangement confers specific reactivity to the molecule. The sulfonyl group is a strong electron-withdrawing group, which makes the protons on the adjacent methyl group acidic. This allows for the formation of a carbanion at the methyl position when treated with a base. oup.comresearchgate.net This carbanion can then react with a wide range of electrophiles, making methyl phenyl sulfone a useful reagent in carbon-carbon bond-forming reactions. chemicalbook.comoup.com Furthermore, the phenyl group can undergo reactions typical of aromatic rings, and the entire sulfone moiety can act as a leaving group in certain transformations. researchgate.netrsc.org

The specific enrichment of the methyl group with a carbon-13 isotope (¹³CH₃) provides a powerful tool for scientific investigation. Since ¹³C has a nuclear spin, its presence allows for detailed structural and mechanistic studies using ¹³C NMR spectroscopy. wikipedia.orgchemicalbook.com

Key reasons for ¹³C labeling at the methyl position include:

Mechanistic Studies: Following the ¹³C label allows researchers to track the fate of the methyl group through complex reaction sequences, helping to elucidate reaction mechanisms. researchgate.net

Metabolic Research: In biological systems, ¹³C-labeled compounds can be used to trace metabolic pathways without the complications of radioactivity. wikipedia.orgnih.gov

Quantitative Analysis: Methyl-¹³C phenyl sulfone can serve as an internal standard in mass spectrometry-based analyses, enabling precise quantification of the unlabeled compound or its derivatives in various samples. wikipedia.orgresearchgate.net

Precursor for Labeled Reagents: The labeled compound itself is a valuable precursor for synthesizing other ¹³C-labeled molecules. For instance, [¹³C]methyl phenyl sulfide, a precursor to the sulfone, has been used to produce ¹³C-labeled methyl iodide. acs.org

Scope and Objectives of Research on Methyl-13C Phenyl Sulfone

Research involving Methyl-¹³C phenyl sulfone is primarily focused on its application as a tool in organic synthesis and analytical chemistry. A significant research objective is its use as a stable, non-volatile precursor for generating other isotopically labeled building blocks. acs.org For example, an efficient method for the large-scale preparation of [¹³C]methyl phenyl sulfide from [¹³C]methanol has been developed, which is then oxidized to produce [¹³C]methyl phenyl sulfone. acs.orgresearchgate.net

The primary goals of using this labeled compound are to:

Develop new synthetic methodologies where the labeled methyl group can be transferred to other molecules of interest.

Conduct detailed mechanistic investigations of reactions involving the sulfone functional group.

Serve as a stable isotope-labeled internal standard for quantitative studies in various scientific disciplines. chemrxiv.org

Facilitate the synthesis of complex, isotopically labeled molecules for use in fields such as drug metabolism studies. researchgate.net

Compound Data

Below are tables detailing the properties of Methyl Phenyl Sulfone and its ¹³C-labeled analogue.

Table 1: Properties of Methyl Phenyl Sulfone

| Property | Value |

|---|---|

| Chemical Formula | C₇H₈O₂S |

| Molar Mass | 156.20 g/mol nih.gov |

| CAS Number | 3112-85-4 guidechem.com |

| Appearance | White crystals guidechem.com |

| Melting Point | 85-87 °C sigmaaldrich.com |

| InChI | InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 nih.gov |

| InChIKey | JCDWETOKTFWTHA-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CS(=O)(=O)C1=CC=CC=C1 guidechem.com |

Table 2: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆¹³CH₈O₂S |

| Molar Mass | 157.21 g/mol chembk.com |

| CAS Number | 125562-53-0 chembk.com |

| Appearance | Solid |

| Melting Point | 85-88 °C chembk.com |

| InChI | InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i1+1 |

| InChIKey | JCDWETOKTFWTHA-IARAYQHQSA-N |

| Canonical SMILES | [13CH3]S(=O)(=O)C1=CC=CC=C1 |

Structure

3D Structure

Properties

IUPAC Name |

(113C)methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDWETOKTFWTHA-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436306 | |

| Record name | Methyl-13C phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125562-53-0 | |

| Record name | Methyl-13C phenyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Elucidation of Structure and Bonding Via Carbon 13 Nmr

Advanced ¹³C NMR Spectroscopic Techniques for Sulfones

Standard ¹³C NMR provides fundamental information, but advanced techniques are often necessary for a comprehensive structural elucidation of sulfones, especially for complex molecules or when dealing with low sample concentrations.

The inherent low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus result in a significantly lower sensitivity compared to proton (¹H) NMR. chemicalbook.com Consequently, various methods are employed to enhance the signal-to-noise ratio in ¹³C NMR spectra of sulfones.

A primary technique is proton decoupling , which irradiates protons during ¹³C data acquisition. This collapses the C-H splitting, simplifying the spectrum to single lines for each unique carbon and, importantly, can lead to a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE). chemicalbook.com The NOE involves the transfer of spin polarization from the abundant, higher-sensitivity protons to the carbon nuclei.

Further sensitivity gains can be achieved by optimizing acquisition parameters. This includes adjusting the pulse angle and the relaxation delay (D1). While a 90° pulse provides the maximum signal for a single scan, shorter pulse angles (e.g., 30° or 45°) combined with shorter relaxation delays can increase the number of scans acquired in a given time, leading to a net improvement in sensitivity for carbons with long spin-lattice relaxation times (T₁), which is often the case for quaternary carbons. uchicago.edu The use of paramagnetic relaxation agents, such as chromium(III) acetylacetonate, can also be employed to shorten T₁ values and allow for faster repetition rates, thereby increasing the number of scans in a given timeframe.

For quantitative analysis, where signal integrals must be proportional to the number of nuclei, techniques like inverse-gated decoupling are used. This method applies proton decoupling only during the acquisition time and not during the relaxation delay, which suppresses the NOE and allows for more accurate integration, albeit at the cost of lower sensitivity. magritek.com

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of carbon resonances, especially in complex aromatic systems like substituted phenyl sulfones.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is a cornerstone of modern NMR, providing direct one-bond correlation between a proton and the carbon to which it is attached. columbia.edu In the context of methyl phenyl sulfone, an HSQC spectrum would show a correlation peak between the methyl protons and the methyl carbon, as well as correlations between each aromatic proton and its directly bonded aromatic carbon. This is invaluable for distinguishing between different CH groups in the aromatic ring.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is crucial for piecing together the carbon skeleton. For instance, in methyl phenyl sulfone, the methyl protons would show an HMBC correlation to the ipso-carbon (the aromatic carbon directly attached to the sulfonyl group). Similarly, aromatic protons will show correlations to adjacent carbons, aiding in the assignment of quaternary carbons which are not visible in an HSQC spectrum. youtube.com

Nuclear Overhauser Effect Spectroscopy (NOESY): While HSQC and HMBC rely on through-bond scalar couplings, NOESY provides information about through-space proximity of nuclei. libretexts.org For a molecule like methyl phenyl sulfone, a ¹H-¹H NOESY could reveal spatial relationships between the methyl protons and the ortho-protons of the phenyl ring, which can provide insights into the preferred conformation of the molecule. While less common, ¹³C-detected NOESY experiments can also be performed to probe spatial proximities involving carbon atoms.

Analysis of ¹³C Chemical Shifts in Methyl-13C Phenyl Sulfone and Analogs

The chemical shift of a ¹³C nucleus is highly sensitive to its local electronic environment. In methyl phenyl sulfone and its derivatives, the chemical shifts of both the aromatic and aliphatic carbons provide a wealth of information about the electronic and steric effects at play.

The introduction of substituents on the phenyl ring of methyl phenyl sulfone leads to predictable changes in the ¹³C chemical shifts of the aromatic carbons. These changes, known as substituent-induced chemical shifts (SCS), are a powerful tool for understanding the electronic properties of the substituents.

For instance, electron-donating groups (e.g., -OCH₃, -CH₃) generally cause an upfield shift (shielding) of the ortho and para carbons, while electron-withdrawing groups (e.g., -NO₂, -CN) lead to a downfield shift (deshielding) of these same carbons. The meta carbons are generally less affected. cdnsciencepub.com The ipso-carbon (C-1) chemical shift is also significantly influenced by the substituent.

The chemical shift of the methyl carbon in substituted methyl phenyl sulfones is generally less sensitive to the nature of the aromatic substituent, indicating that the electronic effects are primarily transmitted through the aromatic ring and have a smaller influence on the aliphatic side chain. rsc.org

Below is a table summarizing the ¹³C chemical shifts for methyl phenyl sulfone and some of its para-substituted analogs.

| Substituent (at C-4) | C-1 (ipso) | C-2, C-6 (ortho) | C-3, C-5 (meta) | C-4 (para) | ¹³CH₃ |

| -H | 140.4 | 127.2 | 129.3 | 133.6 | 44.4 |

| -CH₃ | 137.7 | 127.4 | 129.9 | 144.7 | 44.6 |

| -OCH₃ | 132.2 | 129.5 | 114.4 | 163.6 | 44.8 |

| -Cl | 139.0 | 128.9 | 129.7 | 140.5 | 44.6 |

| -NO₂ | 145.9 | 129.0 | 124.6 | 150.8 | 44.3 |

Data compiled from various sources. Chemical shifts are in ppm relative to TMS in CDCl₃.

The observed ¹³C chemical shifts in aromatic sulfones can be correlated with the electronic and steric properties of the substituents. The electronic effects are typically a combination of inductive and resonance effects. The sulfonyl group (-SO₂-) is strongly electron-withdrawing through both inductive and resonance mechanisms. This is reflected in the downfield chemical shift of the ipso-carbon compared to benzene (128.5 ppm).

Substituents on the phenyl ring modulate the electron density at the various carbon atoms. The chemical shifts of the para-carbons, in particular, often show a good correlation with Hammett substituent constants (σ_p), which quantify the electronic effect of a substituent.

Steric effects can also play a significant role. For example, bulky substituents at the ortho position can force the sulfonyl group out of the plane of the aromatic ring, which can alter the degree of π-conjugation and consequently affect the chemical shifts of the aromatic carbons.

The oxidation state of the sulfur atom has a profound effect on the ¹³C NMR spectrum of methyl phenyl sulfur compounds. As the sulfur is oxidized from a sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone, the electron-withdrawing character of the sulfur-containing group increases significantly. This leads to a progressive downfield shift of the ipso-carbon (C-1).

The chemical shifts of the ortho and para carbons are also affected, with a general trend of downfield shifts upon oxidation, reflecting the increased electron-withdrawing nature of the sulfur group. The methyl carbon also experiences a significant downfield shift upon oxidation from sulfide to sulfoxide and sulfone.

The following table provides a comparison of the ¹³C chemical shifts for methyl phenyl sulfide, methyl phenyl sulfoxide, and methyl phenyl sulfone.

| Compound | C-1 (ipso) | C-2, C-6 (ortho) | C-3, C-5 (meta) | C-4 (para) | ¹³CH₃ |

| Methyl Phenyl Sulfide | 138.6 | 126.6 | 128.7 | 124.9 | 15.6 |

| Methyl Phenyl Sulfoxide | 145.9 | 123.4 | 129.7 | 130.8 | 43.7 |

| Methyl Phenyl Sulfone | 140.6 | 127.1 | 129.3 | 133.6 | 44.2 |

Data compiled from various sources. Chemical shifts are in ppm relative to TMS in CDCl₃. cdnsciencepub.com

Carbon-Proton Coupling Constants (1JCH, nJCH) and their Stereochemical Implications

Carbon-proton coupling constants (JCH) are a critical feature of 13C NMR spectra that provide valuable insights into the bonding and stereochemistry of a molecule. These constants arise from the interaction between the magnetic moments of 13C and 1H nuclei.

One-bond coupling (1JCH): This coupling occurs between a carbon atom and a proton directly attached to it. The magnitude of 1JCH is influenced by the hybridization of the carbon atom. For sp3-hybridized carbons, such as the methyl group in this compound, typical 1JCH values range from 115 to 140 Hz. rubingroup.org In contrast, sp2-hybridized carbons, like those in the phenyl ring, exhibit larger 1JCH values.

Multi-bond coupling (nJCH): Coupling can also occur over multiple bonds (n>1). These long-range couplings are generally smaller than one-bond couplings and are highly dependent on the conformation and stereochemical relationship between the coupled nuclei. nih.govresearchgate.net For instance, the coupling between the 13C-labeled methyl carbon and the ortho, meta, and para protons of the phenyl ring would provide information about the rotational barrier and preferred conformation around the C-S bond. The magnitude of these couplings often follows a Karplus-like relationship, where the coupling constant is dependent on the dihedral angle between the coupled nuclei. researchgate.net

The stereochemical arrangement of substituents can significantly influence both one-bond and multi-bond C-H coupling constants. researchgate.net Analysis of these coupling constants in this compound can, therefore, provide detailed information about its three-dimensional structure.

Table 1: Representative Carbon-Proton Coupling Constants

| Coupling Type | Interacting Nuclei | Typical Value (Hz) | Structural Information |

|---|---|---|---|

| 1JCH | 13CH3 - H | 115 - 140 | Hybridization |

| 2JCH | 13CH3 - S - Cipso - H ortho | Small | Conformation |

| 3JCH | 13CH3 - S - Cipso - Cortho - H meta | Variable | Dihedral Angle |

Nuclear Overhauser Effect (NOE) Studies Using13C Enrichment

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. wikipedia.org In the context of this compound, the enrichment with 13C allows for the observation of NOEs between the labeled methyl carbon and nearby protons, primarily those on the phenyl ring.

NOE is a powerful tool for determining spatial proximity between atoms, as its magnitude is inversely proportional to the sixth power of the distance between the interacting nuclei. By irradiating specific proton resonances (e.g., the ortho protons of the phenyl ring) and observing the enhancement of the 13C signal of the methyl group, one can confirm their close spatial relationship. researchgate.netorganicchemistrydata.org This information is crucial for confirming the connectivity and elucidating the conformational preferences of the molecule. The heteronuclear NOE is particularly important in 13C NMR for identifying carbons bonded to protons and for providing polarization enhancements to increase the signal-to-noise ratio. wikipedia.org

Comparative Spectroscopic Analysis with Other Nuclei (1H NMR, 17O NMR, 33S NMR)

While 13C NMR is highly informative, a comprehensive understanding of the structure and electronic environment of this compound requires a comparative analysis with other NMR-active nuclei present in the molecule, namely 1H, 17O, and 33S.

1H NMR: Proton NMR provides detailed information about the chemical environment of the hydrogen atoms. In this compound, the 1H NMR spectrum would show distinct signals for the methyl protons and the aromatic protons (ortho, meta, and para). rsc.orgrsc.orgchemicalbook.com The chemical shifts of these protons are influenced by the electron-withdrawing nature of the sulfone group. nih.gov Furthermore, coupling between the aromatic protons can help in assigning their specific positions on the phenyl ring.

17O NMR: Oxygen-17 is a quadrupolar nucleus with a very low natural abundance, making 17O NMR challenging. However, it can provide direct insight into the electronic environment of the oxygen atoms in the sulfone group. nih.govresearchgate.netresearchgate.net The chemical shift of the 17O nucleus is sensitive to factors such as bond order and hybridization. In sulfones, the 17O chemical shifts can provide information about the nature of the S-O bonds.

33S NMR: Sulfur-33 is also a quadrupolar nucleus with low natural abundance and sensitivity, resulting in very broad signals. huji.ac.il Despite these challenges, 33S NMR is a valuable tool for directly probing the sulfur environment. The 33S chemical shift is highly sensitive to the oxidation state and the nature of the substituents attached to the sulfur atom. mdpi.comosti.gov For sulfones, the 33S chemical shifts fall within a characteristic range, allowing for the confirmation of the sulfone functional group. huji.ac.il The linewidth of the 33S signal can also provide information about the symmetry of the electronic environment around the sulfur nucleus. mdpi.com

Table 2: Comparative NMR Data for Phenyl Sulfone Systems

| Nucleus | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| 1H (Methyl) | 3.0 - 3.2 rsc.orgrsc.org | Electronic effect of sulfone group |

| 1H (Aromatic) | 7.5 - 8.0 rsc.orgrsc.org | Substitution pattern on the phenyl ring |

| 13C (Methyl) | ~44 rsc.orgrsc.org | Carbon framework |

| 13C (Aromatic) | 127 - 141 rsc.orgrsc.orgcdnsciencepub.com | Electronic effects of the sulfone group |

| 17O (Sulfone) | 150 - 200 | S-O bond characteristics |

| 33S (Sulfone) | +320 to +360 | Sulfur oxidation state and environment |

13C NMR Relaxation Phenomena and Molecular Dynamics in Sulfone Systems

13C NMR relaxation studies provide insights into the molecular dynamics of this compound in solution. The primary relaxation mechanisms for a 13C nucleus are dipole-dipole interactions with neighboring protons and chemical shift anisotropy.

Mechanistic Investigations Utilizing Methyl 13c Phenyl Sulfone As an Isotopic Probe

Application of 13C Labeling in Tracing Reaction Pathways

Isotopic labeling with 13C allows for the unambiguous tracking of carbon atoms through a sequence of reactions. nih.govresearchgate.net This technique is foundational for confirming proposed metabolic or chemical pathways and discovering new ones. nih.govvanderbilt.edu By introducing Methyl-13C phenyl sulfone into a reaction, the labeled methyl group acts as a beacon, its position in the products and intermediates revealing the precise bond-forming and bond-breaking events that have occurred.

In many complex reactions, carbon skeletons can undergo rearrangements where atoms migrate to different positions within a molecule. Tracing these "scrambling" events is often impossible without isotopic labeling. The use of this compound provides a clear method for detecting such phenomena. For instance, in reactions involving the sulfone group, such as certain metal-catalyzed cross-coupling reactions or rearrangements under thermal or photochemical conditions, the possibility of phenyl group migration or other skeletal changes exists. nih.govrsc.org

If a rearrangement occurs, the position of the 13C label in the final product will differ from its starting position. Analysis of the product mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) can precisely locate the 13C atom. Finding the label in an unexpected position provides direct evidence of a carbon scrambling or rearrangement mechanism that would otherwise be invisible.

The identification of transient intermediates is crucial for a complete mechanistic understanding. 13C NMR spectroscopy is particularly well-suited for this purpose when a labeled substrate like this compound is used. nih.gov The 13C-labeled methyl carbon in the starting material has a distinct and easily identifiable signal in the 13C NMR spectrum. rsc.orgchemicalbook.com

As the reaction proceeds, if a transient intermediate is formed that has a sufficient lifetime, the 13C label will exist in a new chemical environment, giving rise to a new, characteristic NMR signal. mdpi.com By monitoring the reaction mixture over time with 13C NMR, it is possible to observe the appearance and disappearance of signals corresponding to these intermediates, allowing for their structural characterization and confirmation of their role in the reaction pathway.

Kinetic Isotope Effect (KIE) Studies with 13C Labeling

The kinetic isotope effect (KIE) is a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org It is a highly sensitive probe of bond-breaking or bond-forming events at or near the labeled position in the rate-determining step (RDS) of a reaction. illinois.eduepfl.ch While the KIE for 13C is smaller than for deuterium, it can be more diagnostic for changes in carbon bonding. wikipedia.orgnih.gov

Measuring the 13C KIE using this compound can provide definitive information about the rate-determining step. The KIE is expressed as the ratio of the rate constant of the light isotopologue (k12) to that of the heavy one (k13). If the bond to the 13C-labeled methyl group (either the C-S bond or a C-H bond) is cleaved during the RDS, the reaction rate will be slower for the 13C-containing molecule. This results in a "normal" KIE (k12/k13 > 1). If this bond cleavage is not part of the RDS, the KIE will be close to unity (k12/k13 ≈ 1).

This technique allows chemists to distinguish between different proposed mechanisms. For example, in a substitution reaction at the sulfur atom, a KIE greater than 1 would suggest that C-S bond cleavage is the rate-limiting event. The magnitude of the KIE also provides insight into the structure of the transition state; a larger KIE often implies a more symmetric transition state where the bond is significantly weakened.

| Reaction Type | Observed KIE (k12/k13) | Interpretation |

|---|---|---|

| Nucleophilic attack on methyl group (SN2) | 1.02 - 1.05 | C-S bond breaking occurs in the rate-determining step. nih.gov |

| Proton abstraction from methyl group | 1.03 - 1.06 | C-H bond breaking is part of the rate-determining step. |

| Reaction at the phenyl ring | ~1.00 | Bonding to the methyl carbon is not altered in the rate-determining step. |

| Elimination reaction forming a sulfinate | 1.02 - 1.04 | C-S bond cleavage is involved in the rate-determining step. researchgate.net |

Note: The values in this table are illustrative examples of typical 13C KIEs and are not from a specific experimental study on this compound.

Kinetic isotope effects are categorized as either primary or secondary.

Primary 13C KIEs are observed when a bond to the 13C-labeled atom is broken or formed in the rate-determining step. For this compound, a primary KIE would be expected in reactions where the C-S bond is cleaved or a C-H bond on the methyl group is broken (e.g., in an elimination or deprotonation step). nih.gov

Secondary 13C KIEs occur when the bonding to the isotopic atom is not directly altered, but its environment, such as its hybridization state, changes during the rate-determining step. princeton.edu For example, if a reaction mechanism involves a change in the coordination at the sulfur atom that alters the vibrational frequencies of the C-S bond in the transition state, a small secondary KIE might be observed at the methyl carbon, even if the C-S bond itself is not broken. These effects are typically much smaller than primary KIEs but can still provide valuable mechanistic detail.

Mechanistic Insights into Oxidation Reactions

Isotopic labeling is also instrumental in understanding oxidation mechanisms. Methyl phenyl sulfone is commonly synthesized by the oxidation of methyl phenyl sulfide (B99878). researchgate.net Studying this transformation using [13C]methyl phenyl sulfide provides a direct probe into the mechanism of the oxygen transfer step.

By comparing the rate of oxidation for the 13C-labeled sulfide versus the unlabeled compound, a KIE for the oxidation can be determined. This KIE provides information about the transition state of the reaction. For example, a significant KIE might suggest that the C-S bond character is substantially altered during the rate-limiting oxygen transfer from the oxidant (e.g., hydrogen peroxide or a peroxy acid) to the sulfur atom. Neglecting such isotope effects in metabolic flux analysis can lead to errors comparable in size to measurement errors. nih.govresearchgate.net This approach helps to differentiate between various proposed oxidation mechanisms, such as a concerted oxygen transfer versus a stepwise process involving an intermediate.

Isotope Labeling Experiments with ¹⁸O₂ and H₂¹⁸O

In a hypothetical experiment, the oxidation of this compound could be carried out in the presence of an atmosphere of ¹⁸O₂ or in a solvent containing H₂¹⁸O. By analyzing the mass spectrum of the resulting products, researchers could determine whether the oxygen atoms in any newly formed functional groups, such as a hydroxyl or carbonyl group, originate from the gaseous oxygen or from the water in the solvent. The presence of the ¹³C label in the methyl group would serve as an internal marker, aiding in the structural identification of the products and ensuring that the observed mass shifts are due to the incorporation of ¹⁸O and not from fragmentation or rearrangement of the carbon skeleton.

Table 1: Hypothetical Isotope Labeling Experiment Outcomes

| Reactant | Isotopic Source | Potential Product | Expected Mass Shift | Mechanistic Implication |

|---|---|---|---|---|

| This compound | ¹⁸O₂ | Hydroxylated sulfone | +18 amu | Oxygen atom is derived from molecular oxygen. |

Radical Trapping Experiments Involving ¹³C-Labeled Species

Radical reactions are ubiquitous in organic chemistry, and identifying the transient radical intermediates is crucial for understanding the reaction mechanism. Radical trapping experiments are a common method for this purpose, where a "radical trap" molecule reacts with the short-lived radical to form a stable, characterizable adduct.

The use of this compound in such experiments would be particularly insightful if the reaction of interest involves the formation of a radical species from the sulfone itself. For instance, if a reaction is proposed to proceed via the homolytic cleavage of the phenyl-sulfur or the methyl-sulfur bond, the resulting phenylsulfonyl or methyl radical could be trapped. The presence of the ¹³C label in the trapped fragment containing the methyl group would provide unambiguous evidence of its origin. Techniques like mass spectrometry and ¹³C NMR spectroscopy would be instrumental in identifying the ¹³C-labeled adduct.

Although specific examples involving this compound are not detailed in the available literature, the general methodology is sound. For example, if a reaction of this compound is suspected to generate a methyl radical, a nitrone-based spin trap could be used. The resulting nitroxide adduct would exhibit a specific hyperfine coupling constant in its electron paramagnetic resonance (EPR) spectrum, and mass spectrometry would confirm the presence of the ¹³C isotope.

Studies of C-H Bond Activation Mechanisms Using ¹³C-Labeled Substrates

The direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis. The sulfonyl group can act as a directing group, facilitating the activation of otherwise inert C-H bonds at specific positions on the aromatic ring (ortho-C-H activation). Mechanistic studies are essential to understand the details of this activation process, such as whether the C-H bond cleavage is the rate-determining step.

Utilizing this compound as a substrate allows for precise tracking of the molecule during these mechanistic investigations. While the ¹³C label is on the methyl group and not directly at the site of C-H activation on the phenyl ring, it serves as a crucial spectroscopic marker. In ¹³C NMR spectroscopy, the chemical shift of the labeled methyl carbon can be sensitive to changes in the electronic environment of the sulfonyl group, which in turn is affected by the C-H activation process.

For instance, the formation of a palladacycle intermediate, a common step in palladium-catalyzed ortho-C-H functionalization, would alter the electron density around the sulfur atom, potentially causing a discernible shift in the ¹³C NMR signal of the labeled methyl group. This can provide indirect evidence for the formation of such intermediates.

Mechanistic Studies of Alkylation and Arylation Reactions Involving Sulfones

Sulfones are versatile intermediates in organic synthesis and can participate in various alkylation and arylation reactions. Understanding the mechanisms of these reactions is key to controlling their selectivity and efficiency. The use of isotopically labeled sulfones, such as this compound, can provide valuable mechanistic information.

Investigation of Sulfonyl-Directed C-H Cleavage

As mentioned previously, the sulfonyl group can direct the cleavage of C-H bonds. In the context of alkylation and arylation reactions, this directing effect can be exploited to introduce new functional groups at specific positions. Mechanistic studies using this compound can help to elucidate the role of the sulfonyl group in this process. For example, in a reaction where an ortho-C-H bond is cleaved and subsequently arylated, the ¹³C-labeled methyl group acts as a spectator, allowing for clear analysis of the aromatic region in the ¹H and ¹³C NMR spectra of the products without interference from the methyl signal.

Deuterium Labeling Experiments in Conjunction with ¹³C Labeling

A powerful tool for probing reaction mechanisms is the kinetic isotope effect (KIE), where the rate of a reaction is compared between a normal substrate and one that is isotopically labeled at a position involved in bond breaking in the rate-determining step. By synthesizing a derivative of this compound that is also deuterated at a specific C-H bond on the phenyl ring (e.g., at the ortho position), a dual-labeling experiment can be performed.

If the rate of an arylation reaction is slower for the deuterated substrate compared to the non-deuterated one, it would indicate that the ortho-C-H bond cleavage is involved in the rate-determining step of the reaction. The ¹³C label on the methyl group would again serve as a useful handle for monitoring the reaction progress and for the structural characterization of the products.

Applications in Advanced Organic Synthesis and Material Sciences

Methyl-13C Phenyl Sulfone as a 13C-Labeled Building Block for Complex Molecules

The presence of the 13C isotope in the methyl group of this compound allows for the tracking of this specific carbon atom through various chemical transformations. This is particularly useful in the synthesis of intricate molecular architectures where understanding the fate of individual atoms is crucial.

While direct examples of the use of this compound in the synthesis of pharmaceutical intermediates are not extensively documented in publicly available literature, its potential can be inferred from the known reactivity of its unlabeled counterpart and the general utility of 13C-labeled building blocks. For instance, the sulfonyl group is a key functional group in a variety of pharmaceuticals, including certain non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of isotopically labeled versions of such drugs is essential for metabolism and pharmacokinetic studies nih.govoregonstate.edu.

The carbon-13 labeled methyl group from this compound could be incorporated into a target pharmaceutical intermediate through reactions that form new carbon-carbon or carbon-heteroatom bonds at the methyl position. For example, the Julia-Kocienski olefination, which utilizes sulfones to form alkenes, could potentially be adapted to use this compound, thereby introducing the 13C label into the resulting olefinic product organicreactions.orgchemrxiv.orgalfa-chemistry.comchemistry-chemists.com. Similarly, the Ramberg-Bäcklund reaction, another powerful method for alkene synthesis from sulfones, could in principle be employed with a 13C-labeled sulfone to produce an isotopically labeled alkene wikipedia.orgsynarchive.comorganicreactions.orgacs.org.

Furthermore, the synthesis of 13C-methyl-labeled amino acids for their incorporation into proteins in mammalian cells has been demonstrated using palladium-catalyzed C(sp³)–H functionalization with iodomethane-13C nih.govresearchgate.net. This highlights the importance of introducing 13C-labeled methyl groups into biological molecules. This compound represents a stable and versatile precursor for such labeling strategies.

The precise placement of an isotopic label is a significant advantage of using building blocks like this compound. This precision is critical in mechanistic studies where the goal is to follow the transformation of a specific part of a molecule. The synthesis of complex natural products and other intricate organic molecules often involves numerous steps, and the ability to track a specific carbon atom can provide invaluable information about the reaction pathway.

For example, in the synthesis of complex polycyclic aromatic compounds or functionalized cyclohexenes, where multiple bond-forming events occur, a 13C label can act as a spectroscopic handle to confirm the connectivity of the final product and to study the stereochemistry of the reactions mdpi.com. The coordination of methyl phenyl sulfone to a metal center can activate the phenyl ring towards nucleophilic addition, leading to the formation of highly functionalized cyclohexenes. The use of this compound in such a sequence would allow for the unambiguous determination of the fate of the methyl group throughout the transformation.

Role of Sulfonyl-Stabilized Carbanions in Carbon-Carbon Bond Formation

The sulfonyl group is strongly electron-withdrawing, which significantly increases the acidity of the protons on the adjacent carbon atom (the α-carbon). This allows for the ready formation of a sulfonyl-stabilized carbanion upon treatment with a suitable base. These carbanions are versatile nucleophiles in a wide range of carbon-carbon bond-forming reactions.

The carbanion generated from this compound can readily participate in alkylation and acylation reactions. The reaction of the lithiated carbanion with various electrophiles, such as alkyl halides or epoxides, provides a straightforward method for introducing the 13C-labeled methylsulfonylmethyl group into a new molecule nih.govamazonaws.comrsc.org.

The general scheme for the alkylation of the this compound carbanion is as follows:

Deprotonation: PhSO₂(13CH₃) + Base → PhSO₂(13CH₂⁻)

Alkylation: PhSO₂(13CH₂⁻) + R-X → PhSO₂(13CH₂-R) + X⁻

This reaction is highly efficient and has been used to synthesize a variety of functionalized sulfones. The resulting alkylated sulfone can then be used in further synthetic transformations, carrying the 13C label to subsequent products. Acylation reactions with acylating agents like esters or acid chlorides would similarly yield β-keto sulfones with the 13C label adjacent to the carbonyl group.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Sulfones have emerged as viable coupling partners in these reactions. The direct α-arylation of methyl phenyl sulfone with aryl bromides has been achieved using a palladium catalyst, affording arylated sulfones in good to excellent yields ias.ac.innih.gov. The use of this compound in this reaction would produce α-13C-labeled benzyl phenyl sulfones.

The general reaction is as follows:

PhSO₂(13CH₃) + Ar-Br --(Pd catalyst, Base)--> PhSO₂(13CH₂-Ar) + HBr

The substrate scope for this reaction is quite broad, tolerating a range of functional groups on the aryl bromide. Below is a table summarizing the palladium-catalyzed α-arylation of methyl phenyl sulfone with various aryl bromides. The reactivity of this compound is expected to be virtually identical to its unlabeled counterpart.

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| Bromobenzene | Benzyl phenyl sulfone | 85 |

| 4-Bromotoluene | (4-Methylbenzyl) phenyl sulfone | 82 |

| 4-Bromoanisole | (4-Methoxybenzyl) phenyl sulfone | 90 |

| 4-Bromobenzonitrile | 4-((Phenylsulfonyl)methyl)benzonitrile | 78 |

| 3-Bromopyridine | Phenyl(pyridin-3-ylmethyl)sulfone | 73 |

Data sourced from studies on unlabeled methyl phenyl sulfone and is expected to be comparable for this compound. ias.ac.innih.gov

Furthermore, sulfones can act as a source of an aryl group in certain palladium-catalyzed reactions, although this is less common for methyl phenyl sulfone itself where the methyl group is typically the site of reaction.

Application in Catalytic Processes

Isotopically labeled compounds are indispensable for studying the mechanisms of catalytic reactions. By replacing an atom with its heavier isotope, it is possible to track the movement of that atom throughout a reaction sequence and to probe the nature of transition states through the kinetic isotope effect.

While specific studies detailing the use of this compound in catalytic process investigations are not prominent in the literature, its utility can be readily envisioned. For example, in a catalytic reaction where the methyl group of a sulfone is transferred or modified, using this compound would allow for the unequivocal determination of the fate of this group. This could be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry.

For instance, in the tungsten-catalyzed coordination and subsequent functionalization of methyl phenyl sulfone, the use of the 13C-labeled compound could help to elucidate the mechanism of C-H activation at the methyl group mdpi.com. Any intermediates where the methyl group interacts with the metal center would be clearly identifiable through 13C NMR spectroscopy. Similarly, in palladium-catalyzed reactions, the labeled sulfone could be used to study the mechanism of the C-C bond formation at the α-carbon, providing insights into the reductive elimination step.

Investigation of Catalytic Cycles with ¹³C-Labeled Substrates

The use of ¹³C-labeled substrates is a cornerstone in the detailed investigation of complex catalytic cycles. researchgate.net By strategically placing a ¹³C isotope within a reactant molecule, such as in methyl-¹³C phenyl sulfone, chemists can follow the labeled carbon atom through the various intermediates and transition states of a catalytic process. This is typically achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which can distinguish between ¹²C and ¹³C isotopes. researchgate.net

In the context of transition-metal-catalyzed reactions, methyl-¹³C phenyl sulfone can be employed to unravel mechanistic details. For instance, in cross-coupling reactions where the sulfonyl group acts as a leaving group, labeling the methyl group allows for the precise tracking of this fragment post-reaction. This can help determine whether the methyl group remains intact, is transferred, or participates in side reactions.

Table 1: Spectroscopic Methods for Tracking ¹³C-Labeled Compounds in Catalysis

| Spectroscopic Technique | Information Obtained |

|---|---|

| ¹³C NMR Spectroscopy | Provides information about the chemical environment of the labeled carbon atom, allowing for the identification of intermediates and products containing the ¹³C label. |

Research has shown that employing ¹³C-labeled substrates allows for the quantitative analysis of metabolic fluxes and the identification of metabolic bottlenecks, a principle that is transferable to the study of catalytic cycles in organic synthesis. alfa-chemistry.com The insights gained from these studies are crucial for optimizing reaction conditions, improving catalyst efficiency, and designing novel catalytic systems.

Reductive Desulfonylation with ¹³C Tracking

Reductive desulfonylation is a chemical reaction that involves the removal of a sulfonyl group from an organic compound. wikipedia.org This process is often used in organic synthesis to remove sulfonyl groups after they have served their purpose as activating groups or synthetic handles. researchgate.net When methyl-¹³C phenyl sulfone undergoes reductive desulfonylation, the cleavage of the carbon-sulfur bond can be monitored by tracking the ¹³C-labeled methyl group.

The general mechanism of reductive desulfonylation often involves the formation of radical intermediates. wikipedia.org By using methyl-¹³C phenyl sulfone, the fate of the methyl radical can be followed, providing evidence for the proposed mechanistic pathway. For example, in reductions using metal amalgams, electron transfer to the sulfone leads to fragmentation into a sulfinate anion and an organic radical. wikipedia.org Tracking the ¹³C label would confirm that the methyl group becomes a methyl radical, which is then subsequently reduced and protonated.

Visible light-mediated desulfonylation reactions have also gained significant attention. mdpi.com In these processes, a photocatalyst absorbs light and initiates an electron transfer cascade that leads to the cleavage of the C-SO₂ bond. mdpi.com Utilizing methyl-¹³C phenyl sulfone in such reactions would allow researchers to verify the products containing the labeled methyl group, thereby confirming the reaction pathway and identifying any potential side products.

Table 2: Common Reducing Agents for Reductive Desulfonylation

| Reducing Agent |

|---|

| Sodium amalgam |

| Aluminum amalgam |

| Samarium(II) iodide |

| Tributyltin hydride |

Stereoselective Transformations Utilizing ¹³C-Labeled Sulfones

The sulfonyl group is a versatile functional group in stereoselective synthesis, often used to direct the stereochemical outcome of a reaction. The use of ¹³C-labeled sulfones, such as methyl-¹³C phenyl sulfone, can provide valuable mechanistic insights into how this stereocontrol is achieved.

For example, in the synthesis of vinyl sulfones, which can be prepared stereoselectively, the use of a ¹³C-labeled precursor could help elucidate the transition state geometry of the reaction. researchgate.net By analyzing the coupling constants between the ¹³C-labeled carbon and adjacent protons in the product using NMR spectroscopy, information about the dihedral angles and thus the stereochemistry can be obtained.

In palladium-catalyzed dynamic kinetic asymmetric allylic alkylation (DAAA) reactions of β-carbonyl sulfones, ¹³C-labeling could be used to study the behavior of the enolate intermediates. acs.org Understanding the dynamics of these intermediates is key to explaining the high levels of stereoselectivity observed in these reactions.

Furthermore, in the synthesis of complex molecules containing multiple stereocenters, such as sulfone-tethered lactam-lactones, ¹³C-labeling can be a powerful tool to confirm the relative and absolute stereochemistry of the products. nih.gov By correlating NMR data of the ¹³C-labeled product with computational models, the stereochemical outcome of the reaction can be unequivocally assigned.

Table 3: Examples of Stereoselective Transformations Involving Sulfones

| Reaction Type | Stereochemical Outcome |

|---|---|

| Julia-Lythgoe Olefination | Formation of alkenes with controlled E/Z stereochemistry. |

| Asymmetric Michael Addition | Creation of new stereocenters via conjugate addition to α,β-unsaturated sulfones. |

Computational Chemistry and Theoretical Studies of Methyl 13c Phenyl Sulfone

Quantum Chemical Calculations for NMR Parameter Prediction

One of the most significant applications of computational chemistry for Methyl-13C phenyl sulfone is the prediction of its Nuclear Magnetic Resonance (NMR) parameters. These calculations are crucial for verifying chemical structures and understanding the electronic environment of the nuclei.

The prediction of ¹³C NMR chemical shifts is commonly achieved using quantum mechanical methods, primarily Density Functional Theory (DFT) and ab initio calculations. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is the most prevalent approach for these calculations as it effectively addresses the issue of gauge-dependence of the magnetic shielding tensor. nih.govbenthamopen.com

In a typical workflow, the geometry of the this compound molecule is first optimized to find its lowest energy structure. This is followed by the GIAO calculation to compute the isotropic magnetic shielding constants (σ) for each carbon atom. The chemical shift (δ) is then determined by referencing these shielding values to the shielding constant of a standard compound, usually tetramethylsilane (TMS), calculated at the same level of theory.

The accuracy of the predicted chemical shifts is highly dependent on the chosen level of theory, which includes the functional and the basis set. nih.gov

Functionals: A variety of DFT functionals are employed, ranging from hybrid functionals like B3LYP to meta-hybrid functionals such as M06-2X. The choice of functional can significantly impact the accuracy of the prediction. nih.govresearchgate.net

Basis Sets: Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311+G(2d,p), are commonly used. For higher accuracy, correlation-consistent basis sets like cc-pVTZ may be employed. nih.gov

The general equation used is: δcalc = σref - σcalc

Where δcalc is the calculated chemical shift, σref is the calculated isotropic shielding constant of the reference (TMS), and σcalc is the calculated isotropic shielding constant for the nucleus of interest.

A critical step in computational NMR spectroscopy is to establish the correlation between the theoretically calculated chemical shifts and the experimentally measured values. benthamopen.com A strong linear correlation provides confidence in both the structural assignment and the computational methodology. researchgate.net This is typically visualized by plotting δcalculated versus δexperimental, where a high coefficient of determination (R²) and a slope close to 1 indicate an excellent agreement. researchgate.net

Statistical parameters such as the Mean Absolute Error (MAE) and the Root Mean Square Error (RMSE) are used to quantify the accuracy of the predictions. nih.gov For ¹³C NMR chemical shifts, well-performed DFT calculations can achieve accuracies with an RMSE of less than 2-3 ppm.

Below is a hypothetical data table illustrating the correlation between experimental and calculated ¹³C NMR data for this compound, obtained using the GIAO method at the B3LYP/6-311+G(2d,p) level of theory.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are key determinants of its properties. Computational methods allow for a detailed exploration of its conformational landscape.

Even relatively simple molecules like this compound can adopt different spatial arrangements, or conformations, due to rotation around single bonds, primarily the C-S bond between the phenyl ring and the sulfone group. Conformational analysis aims to identify the most stable, or energy-minimized, conformers. researchgate.net

This is often done by performing a potential energy surface (PES) scan, where the dihedral angle of interest (e.g., C-C-S-C) is systematically rotated, and the energy of the molecule is calculated at each step. The minima on this energy profile correspond to stable conformers. These geometries are then fully optimized to find the precise low-energy structures. While molecular mechanics can be used for initial searches, more accurate relative energies are typically obtained using DFT methods. researchgate.net For dialkyl sulfones, conformational barriers have been calculated to be around 6 kJ mol⁻¹. st-andrews.ac.uk

The ¹³C chemical shift is highly sensitive to the local electronic environment of the nucleus, which is directly affected by the molecule's conformation. nih.gov Different conformers will exhibit slightly different ¹³C chemical shifts for the same carbon atom.

To obtain a theoretical chemical shift that can be accurately compared to experimental data (which is an average over all conformations present at a given temperature), a Boltzmann-weighted averaging of the chemical shifts of the individual stable conformers is performed:

δavg = Σi (Xi * δi)

Where δavg is the averaged chemical shift, Xi is the mole fraction of conformer i, and δi is the calculated chemical shift for conformer i. The mole fraction is determined from the relative Gibbs free energies of the conformers. This approach often leads to a significant improvement in the correlation between calculated and experimental NMR data. nih.gov

The following table shows a hypothetical example of how ¹³C chemical shifts might vary between two low-energy conformers of this compound.

Analysis of Electronic Structure and Bonding in Sulfones

Quantum chemical calculations provide fundamental insights into the distribution of electrons and the nature of chemical bonds within the this compound molecule.

The sulfone group (–SO₂–) is a key functional group with distinct electronic properties. The sulfur atom is in a high oxidation state (+6), and the sulfur-oxygen bonds are highly polarized, with significant electron density located on the oxygen atoms. This makes the sulfonyl group a strong electron-withdrawing group. nih.gov

This electron-withdrawing nature influences the electronic structure of the entire molecule. The sulfonyl group deactivates the attached phenyl ring towards electrophilic substitution by pulling electron density from the aromatic system.

A representative table of calculated NBO charges for this compound is presented below to illustrate the charge distribution.

Natural Bond Orbital (NBO) and Natural Chemical Shielding (NCS) Analyses

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and atomic orbitals. This allows for a quantitative assessment of bonding interactions and electron delocalization, often described in terms of hyperconjugation.

Building on this framework, Natural Chemical Shielding (NCS) analysis dissects the calculated NMR chemical shieldings into contributions from individual NBOs. This provides a detailed picture of how different parts of the molecule's electronic structure contribute to the shielding or deshielding of a specific nucleus, such as the ¹³C-labeled methyl carbon. For this compound, NCS analysis would reveal the extent to which the polarization of the S=O bonds and the electronic effects of the phenyl ring influence the magnetic environment of the labeled carbon atom.

Below is an illustrative table of the type of data that an NBO analysis of this compound would provide.

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) O | σ* (S-Cphenyl) | ~2.5 |

| LP (1) O | σ* (S-¹³Cmethyl) | ~2.1 |

| π (Cphenyl-Cphenyl) | σ* (S-O) | ~1.8 |

| σ (S-¹³Cmethyl) | σ* (S-Cphenyl) | ~0.9 |

This table presents hypothetical data to illustrate the typical output of an NBO analysis, showing the stabilizing energy from electron delocalization between donor (occupied) and acceptor (unoccupied) orbitals.

Investigation of Magnetic Anisotropy Effects (e.g., S=O group)

The sulfonyl (S=O) group in methyl phenyl sulfone possesses significant magnetic anisotropy. This means that the electron circulation within the S=O bonds, when placed in an external magnetic field (as in an NMR experiment), generates a secondary magnetic field that is not uniform in all directions. This anisotropic field can either increase (deshield) or decrease (shield) the total magnetic field experienced by nearby nuclei, depending on their spatial position relative to the S=O group.

This effect is particularly noticeable for the atoms of the phenyl ring. Experimental ¹³C NMR studies on methyl phenyl sulfone and its derivatives have shown that the aromatic protons and carbons ortho to the sulfonyl group are considerably deshielded compared to the meta and para positions. cdnsciencepub.com This deshielding is attributed to the anisotropic influence of the S=O group, where the ortho positions lie in a region where the secondary magnetic field reinforces the main external field. cdnsciencepub.com

Computational studies can model this effect by calculating the chemical shielding tensors for each atom. The orientation of the principal components of the shielding tensor relative to the molecular frame reveals the directionality of the shielding, directly visualizing the magnetic anisotropy. For this compound, such calculations would precisely quantify the contribution of the S=O group's anisotropy to the chemical shift of the labeled methyl carbon as well as the carbons in the phenyl ring.

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| SO₂CH₃ | 44.4 |

| C-1 (ipso) | 140.4 |

| C-2,6 (ortho) | 127.2 |

| C-3,5 (meta) | 129.3 |

| C-4 (para) | 133.6 |

Data sourced from reference rsc.org. These values reflect the combined electronic and anisotropic effects within the molecule.

Modeling of Reaction Intermediates and Transition States for ¹³C-Labeled Reactions

Computational modeling is an indispensable tool for studying the mechanisms of chemical reactions by characterizing the structures and energies of transient species like reaction intermediates and transition states. For reactions involving this compound, theoretical calculations can map out the entire potential energy surface of a reaction, providing critical insights that are often inaccessible through experimental means alone.

The sulfone moiety can be involved in various transformations, leading to a range of reactive intermediates. For example, in certain organometallic reactions, a phenyl sulfone can coordinate to a metal center, leading to intermediates such as η²-arenium or η²-diene complexes. nih.gov Other reactions, like the Pummerer reaction, proceed through charged intermediates such as thionium ions. acs.org Furthermore, sulfone derivatives can act as precursors to generate highly reactive aryl radicals and cations under specific conditions. acs.org

By incorporating the ¹³C label into the methyl group in these computational models, researchers can precisely track the fate of this specific carbon atom throughout the reaction pathway. This isotopic labeling is crucial for:

Mechanism Elucidation: Confirming the sequence of bond-forming and bond-breaking events.

Kinetic Isotope Effect (KIE) Prediction: Calculating the difference in reaction rates between the ¹³C-labeled and unlabeled isotopologues, which can be compared with experimental data to validate a proposed mechanism.

Spectroscopic Prediction: Calculating the expected NMR shifts or vibrational frequencies of intermediates, aiding in their potential experimental detection.

Modeling the transition state—the highest energy point along the reaction coordinate—allows for the calculation of the activation energy, which is directly related to the reaction rate.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (¹³C-Sulfone + Reagent) | 0.0 | Ground state of starting materials |

| Transition State 1 (TS1) | +25.5 | Energy barrier to form the intermediate |

| Reaction Intermediate (e.g., ¹³C-labeled radical) | +5.2 | A short-lived, high-energy species |

| Transition State 2 (TS2) | +15.0 | Energy barrier for the intermediate to react further |

| Products | -10.8 | Ground state of the final products |

This table provides an example of the energetic profile of a hypothetical reaction, as would be determined by quantum chemical calculations, illustrating how the stability of intermediates and the height of energy barriers are quantified.

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes for Specific ¹³C-Labeled Sulfones

The accessibility of Methyl-¹³C phenyl sulfone and its analogs is paramount for their widespread use in research. A key area of ongoing research is the development of more efficient and scalable synthetic routes. Traditional methods often involve multiple steps and costly labeled precursors. Future advancements are focused on streamlining these processes.

One promising approach involves the direct oxidation of ¹³C-labeled methyl phenyl sulfide (B99878). Researchers have developed large-scale, one-pot procedures to convert commercially available [¹³C]methanol into [¹³C]methyl phenyl sulfide, which can then be efficiently oxidized to the corresponding sulfone nih.govresearchgate.net. This method provides a direct and high-yielding pathway to the target molecule.

Another innovative strategy starts from the most basic ¹³C source: elemental carbon. A versatile method involves the synthesis of calcium carbide (Ca¹³C₂) from elemental ¹³C, which is then used to generate ¹³C₂-acetylene. This labeled acetylene serves as a universal building block for a variety of organic transformations, opening up atom-economic routes to a wide range of ¹³C-labeled compounds, including precursors for sulfone synthesis chemicalbook.comcdnsciencepub.com.

Further research aims to expand the toolbox of reactions for introducing ¹³C-methyl groups onto aromatic rings bearing a sulfonyl moiety. This includes exploring novel cross-coupling reactions and C-H activation strategies that can utilize simple and readily available ¹³C sources like ¹³C-methyl iodide or ¹³C-labeled carbon dioxide alfa-chemistry.com. The development of such methods will not only make Methyl-¹³C phenyl sulfone more accessible but also facilitate the synthesis of a diverse library of specifically labeled sulfones for various research applications.

Table 1: Comparison of Synthetic Precursors for ¹³C-Labeled Sulfones

| Precursor | Advantages | Disadvantages | Relevant Synthetic Routes |

| [¹³C]Methanol | Commercially available, high incorporation efficiency. | Can be volatile and require careful handling. | One-pot synthesis of [¹³C]methyl phenyl sulfide followed by oxidation. |

| Elemental ¹³C | Most cost-effective ¹³C source. | Requires high-temperature conversion to a reactive intermediate (e.g., Ca¹³C₂). | Generation of ¹³C₂-acetylene as a universal building block. |

| ¹³C-Labeled CO₂ | Readily available, can be used in carboxylation reactions. | May require specific catalysts and reaction conditions for efficient incorporation. | Grignard reactions to form ¹³C-labeled carboxylic acids. |

| [¹³C]Methyl Iodide | Highly reactive methylating agent. | Can be toxic and requires careful handling. | Nucleophilic substitution reactions. |

Integration of ¹³C NMR with Other Advanced Analytical Techniques

The primary utility of the ¹³C label in Methyl-¹³C phenyl sulfone lies in its application in Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct signal of the ¹³C-enriched methyl group provides a sensitive probe to monitor chemical transformations and intermolecular interactions. The future of this research lies in integrating ¹³C NMR with other advanced analytical techniques to gain a more comprehensive understanding of complex systems.

Combining ¹³C NMR with mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a powerful strategy. Isotopic labeling, as with Methyl-¹³C phenyl sulfone, can greatly simplify the analysis of complex mixtures in metabolomics and reaction monitoring nih.govacs.orgresearchgate.net. The known mass shift due to the ¹³C label allows for the unambiguous identification of the compound and its metabolites or degradation products in a complex matrix, while ¹³C NMR can provide detailed structural information on the isolated fragments nih.govalfa-chemistry.com.

Solid-state ¹³C NMR is another frontier, especially for studying materials and reactions in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C NMR can provide high-resolution spectra of solid samples, offering insights into the structure and dynamics of sulfone-containing polymers or materials where Methyl-¹³C phenyl sulfone might be incorporated mdpi.com.

Furthermore, computational chemistry is becoming an indispensable partner to experimental NMR. Quantum chemical calculations, such as the Gauge-Invariant Atomic Orbital (GIAO) method, can predict ¹³C NMR chemical shifts with high accuracy nih.gov. This synergy allows for the precise assignment of complex spectra and can help in elucidating the structures of transient intermediates or complex products involving the sulfone moiety.

Table 2: Advanced Analytical Techniques Paired with ¹³C NMR

| Technique | Combined Application with ¹³C NMR | Information Gained |

| Mass Spectrometry (MS) | Tracing metabolic pathways and reaction products of Methyl-¹³C phenyl sulfone. | Unambiguous identification of labeled species and their fragments. |

| Liquid Chromatography (LC) | Separation and analysis of complex mixtures containing the labeled sulfone. | Quantification and isolation of specific labeled compounds for further NMR analysis. |

| Solid-State NMR (SSNMR) | Structural analysis of Methyl-¹³C phenyl sulfone in solid materials or on surfaces. | Information on molecular conformation, packing, and dynamics in the solid state. |

| Computational Chemistry | Prediction and verification of ¹³C NMR chemical shifts. | Deeper understanding of electronic structure and its influence on NMR parameters. |

Exploration of Methyl-¹³C Phenyl Sulfone in Uncharted Reaction Types

The sulfone group is a versatile functional group in organic synthesis, capable of participating in a wide array of reactions researchgate.net. The introduction of a ¹³C label in the methyl group of phenyl sulfone provides a unique opportunity to explore the mechanisms of these reactions in unprecedented detail.

One area of interest is the study of reactions involving the α-carbon to the sulfonyl group. The acidity of the α-protons makes this position a key site for carbanion formation and subsequent alkylation or addition reactions. By using Methyl-¹³C phenyl sulfone, the fate of the methyl group in such reactions can be precisely tracked using ¹³C NMR and MS, providing clear evidence for reaction pathways and the formation of intermediates.

Furthermore, the reactivity of the phenyl ring can be explored. For instance, in transition-metal-catalyzed C-H activation reactions, the sulfonyl group can act as a directing group. Using Methyl-¹³C phenyl sulfone, where the phenyl ring is unlabeled, allows for the study of reactions on the ring without interference from labeled carbons, while the ¹³C-labeled methyl group can serve as an internal standard or a remote probe for conformational changes. Research has shown that coordination of methyl phenyl sulfone to a metal center can activate the phenyl ring for nucleophilic attack nih.gov.

The use of Methyl-¹³C phenyl sulfone in radical reactions is another promising avenue. Sulfones can be precursors to sulfonyl radicals, and the ¹³C label can be used to follow the course of these highly reactive species. This could shed light on complex radical cyclization or addition cascades.

Potential Applications in Supramolecular Chemistry and Self-Assembly Studies

While the direct application of Methyl-¹³C phenyl sulfone in supramolecular chemistry is still an emerging field, the properties of the phenyl sulfone moiety suggest significant potential. Phenyl sulfones can engage in non-covalent interactions such as hydrogen bonding (with the sulfonyl oxygens as acceptors) and π-stacking (via the phenyl ring). These interactions are the foundation of supramolecular assembly.

The incorporation of a ¹³C label would be highly advantageous for studying these assemblies. Solid-state ¹³C NMR, for instance, is extremely sensitive to the local environment of the carbon atoms. Changes in the chemical shift of the ¹³C-labeled methyl group could indicate its involvement in crystal packing or its proximity to other molecules in a co-crystal or self-assembled structure. This can provide valuable information on the geometry and dynamics of supramolecular systems.

Furthermore, the labeled methyl group can serve as a reporter group in solution-state NMR studies of host-guest chemistry. If Methyl-¹³C phenyl sulfone is encapsulated within a larger host molecule, changes in the ¹³C chemical shift and relaxation times can provide quantitative information about the binding event, including association constants and the dynamics of the guest within the host cavity.

Contribution to Fundamental Understanding of Sulfur Chemistry and Isotope Effects

The precise nature of bonding and electronic effects in sulfur compounds, particularly in higher oxidation states like sulfones, is a subject of ongoing fundamental research. The ¹³C label in Methyl-¹³C phenyl sulfone can serve as a sensitive probe of the electronic environment around the sulfur atom. Subtle changes in the ¹³C chemical shift of the methyl group can reflect changes in the electron density at the sulfur atom due to substitution on the phenyl ring or interaction with solvents. This data can be correlated with computational models to refine our understanding of bonding and aromaticity in sulfones researchgate.net.

Moreover, the use of this compound can contribute significantly to the study of kinetic isotope effects (KIEs) wikipedia.orglibretexts.org. A KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. By comparing the reaction rates of Methyl-¹³C phenyl sulfone with its unlabeled counterpart, a ¹³C KIE can be determined for reactions involving the cleavage of a bond to the methyl carbon or a change in its hybridization state. This can provide crucial information about the transition state of the rate-determining step of a reaction researchgate.netresearchgate.net. For example, a significant KIE would be expected in reactions where the C-S bond is cleaved or in elimination reactions involving the methyl group.

The study of ¹³C isotope effects can also complement research on sulfur isotope effects. While sulfur has a spin-active isotope (³³S), its low natural abundance and quadrupolar nature make it challenging to study by NMR mdpi.com. The ¹³C label provides an accessible NMR-active nucleus in close proximity to the sulfur atom, offering an alternative and complementary window into the behavior of sulfones in chemical reactions.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl-13C phenyl sulfone to ensure isotopic purity?

- Methodological Answer : Synthesis requires careful control of isotopic labeling during the introduction of the 13C-methyl group. Key steps include using isotopically enriched precursors (e.g., 13C-methyl iodide) and purification via recrystallization or column chromatography. Stability during synthesis is critical; storage at 0–6°C in airtight containers is recommended to prevent isotopic exchange or degradation . Monitoring isotopic purity via mass spectrometry (e.g., high-resolution LC-MS) is essential to confirm labeling efficiency.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, is critical for verifying isotopic incorporation and structural integrity. Mass spectrometry (MS) confirms molecular weight (157.195 g/mol) and isotopic distribution. Infrared (IR) spectroscopy identifies functional groups like sulfone (S=O) stretching vibrations (~1300–1150 cm⁻¹). Cross-referencing with NIST Standard Reference Data ensures accuracy in spectral assignments .

Advanced Research Questions

Q. How do steric effects influence the reaction kinetics of this compound in electrophilic addition reactions?